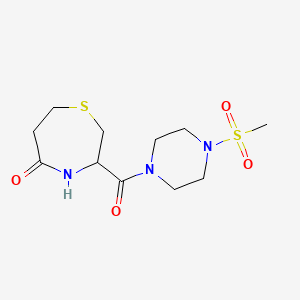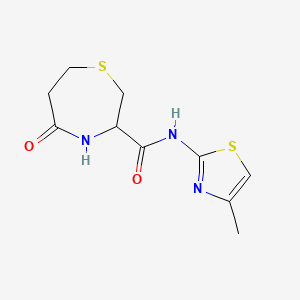
3-(4-methanesulfonylpiperazine-1-carbonyl)-1,4-thiazepan-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Methanesulfonylpiperazine-1-carbonyl)-1,4-thiazepan-5-one (MSTP) is a synthetic compound that has been studied for its potential applications in laboratory experiments and scientific research. It is a member of the piperazine family, and has been found to possess a range of biochemical and physiological effects.
科学的研究の応用
3-(4-methanesulfonylpiperazine-1-carbonyl)-1,4-thiazepan-5-one has been used in a variety of scientific research applications, including drug discovery and development, enzyme inhibitors, and as a potential therapeutic agent. It has been studied for its potential to inhibit the activity of enzymes such as cyclooxygenase-2 (COX2), and has also been used in the development of novel drugs for the treatment of cancer, inflammation, and other diseases. Additionally, this compound has been studied for its potential to modulate the activity of G-protein coupled receptors, which are involved in a variety of physiological processes.
作用機序
3-(4-methanesulfonylpiperazine-1-carbonyl)-1,4-thiazepan-5-one has been found to act as a ligand for a variety of G-protein coupled receptors, including the serotonin receptor 5-HT2A, the dopamine receptor D2, and the histamine receptor H1. By binding to these receptors, this compound is able to modulate their activity and thus affect a wide range of physiological processes. Additionally, this compound has been found to inhibit the activity of cyclooxygenase-2 (COX2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
This compound has been found to possess a range of biochemical and physiological effects. It has been found to inhibit the activity of COX2, an enzyme involved in the production of inflammatory mediators. Additionally, this compound has been found to modulate the activity of G-protein coupled receptors, which are involved in a variety of physiological processes. This modulation of receptor activity can lead to changes in blood pressure, heart rate, and other physiological processes.
実験室実験の利点と制限
3-(4-methanesulfonylpiperazine-1-carbonyl)-1,4-thiazepan-5-one has several advantages for use in laboratory experiments. It is a relatively stable compound, and can be synthesized in a two-step process with high yields. Additionally, this compound has been found to possess a range of biochemical and physiological effects, making it a useful tool for studying a variety of biological processes. However, this compound also has some limitations for use in laboratory experiments. It is a synthetic compound, and its effects may not be the same as those of naturally occurring compounds. Additionally, this compound is not approved for human use, and thus its potential therapeutic applications are limited.
将来の方向性
Given its potential applications in drug discovery and development, enzyme inhibitors, and as a potential therapeutic agent, there are a number of potential future directions for 3-(4-methanesulfonylpiperazine-1-carbonyl)-1,4-thiazepan-5-one research. These include further studies into its mechanism of action, its potential therapeutic applications, and its effects on other G-protein coupled receptors. Additionally, further research into the synthesis of this compound, as well as the development of novel compounds with similar effects, may be useful in expanding the potential applications of this compound.
合成法
3-(4-methanesulfonylpiperazine-1-carbonyl)-1,4-thiazepan-5-one is synthesized using a two-step process. The first step involves the formation of 4-methanesulfonylpiperazine-1-carboxylic acid (MSPC) from 4-methanesulfonylpiperazine (MSP) and 1-chloro-4-nitrobenzene (CNB). This reaction is carried out at a temperature of 110°C for 1 hour and yields MSPC in a yield of 70%. The second step involves the formation of this compound from MSPC and 1,4-thiazepan-5-one (TZP). This reaction is carried out at a temperature of 120°C for 1.5 hours and yields this compound in a yield of 90%.
特性
IUPAC Name |
3-(4-methylsulfonylpiperazine-1-carbonyl)-1,4-thiazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O4S2/c1-20(17,18)14-5-3-13(4-6-14)11(16)9-8-19-7-2-10(15)12-9/h9H,2-8H2,1H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPYIRIZVJTWLOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2CSCCC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 5-(cyclohex-3-ene-1-amido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B6505537.png)
![4-{pyrazolo[1,5-a]pyridine-3-carbonyl}-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B6505541.png)
![1-(cyclopropanesulfonyl)-4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine](/img/structure/B6505551.png)
![ethyl 3-[(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)carbamoyl]propanoate](/img/structure/B6505554.png)
![3-methoxy-1-methyl-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)-1H-pyrazole-4-carboxamide](/img/structure/B6505561.png)
![N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)pyridine-2-carboxamide](/img/structure/B6505562.png)
![N-(4-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)pyridine-2-carboxamide](/img/structure/B6505570.png)
![4-propyl-N-(4-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B6505578.png)
![1-(2-methylphenyl)-3-(4-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)urea](/img/structure/B6505593.png)

![3-cyclopentyl-N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}propanamide](/img/structure/B6505619.png)
![N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]-2,6-difluorobenzamide](/img/structure/B6505635.png)
![1-(2-chlorophenyl)-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]methanesulfonamide](/img/structure/B6505643.png)
![N'-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide](/img/structure/B6505653.png)